N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide is a synthetic organic compound that features a furan ring, a pyrimidinone moiety, and a thioacetamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furfural with an appropriate nucleophile.
Synthesis of the 2-oxo-1H-pyrimidin-6-yl intermediate: This involves the cyclization of suitable precursors under acidic or basic conditions.
Thioacetamide linkage formation: The final step involves coupling the furan-2-ylmethyl and 2-oxo-1H-pyrimidin-6-yl intermediates through a thioacetamide linkage, often using reagents like thionyl chloride or similar activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidinone moiety can be reduced to dihydropyrimidines.
Substitution: The thioacetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and related oxidized derivatives.
Reduction: Dihydropyrimidines and related reduced derivatives.
Substitution: Various substituted thioacetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving furan and pyrimidinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The furan and pyrimidinone moieties could play a role in binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
- N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-5-yl)sulfanyl]acetamide
- N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide is unique due to the specific positioning of the substituents on the pyrimidinone ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C11H11N3O3S |
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Molecular Weight |
265.29 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H11N3O3S/c15-9(13-6-8-2-1-5-17-8)7-18-10-3-4-12-11(16)14-10/h1-5H,6-7H2,(H,13,15)(H,12,14,16) |
InChI Key |
LBPJZJMTXQAWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=CC=NC(=O)N2 |
Origin of Product |
United States |
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